2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative characterized by a bicyclic core structure. Key features include:
Properties
IUPAC Name |
2-amino-4-[(3-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-9-5-6-12(10-14)11-17(13-7-3-2-4-8-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJHPRNTKMHNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The synthesis begins with the nucleophilic attack of the amine group (e.g., 3-methoxyphenylmethylamine) on the carbonyl carbon of ethyl cyanoacetate, forming a cyanoacetamido intermediate (I ). Subsequent addition of ethyl glycinate hydrochloride introduces a secondary amine, which undergoes intramolecular cyclization. The final step involves elimination of ethanol and closure of the imidazolidin-4-one ring (Scheme 1).
Scheme 1.
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Amine + Ethyl cyanoacetate → Cyanoacetamido intermediate (I )
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I + Ethyl glycinate hydrochloride → Intermediate (II )
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Cyclization → 2-Amino-imidazolidin-4-one derivative
Optimization of Reaction Conditions
Key parameters were systematically optimized (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Neat (solvent-free) | 90 |
| Temperature | 70°C | 90 |
| Molar Ratio (Amine:ECA:EG-HCl) | 1:1:1.2 | 90 |
| Catalyst | None | 90 |
| Time | 2 hours | 90 |
The absence of solvent and a slight excess of ethyl glycinate hydrochloride (1.2 equiv) minimized side reactions and maximized yield.
Alternative Pathways via Oxazolone Intermediates
A secondary method involves 5(4H)-oxazolone derivatives as precursors, adapted from quinazolinone synthesis protocols.
Synthesis of 5(4H)-Oxazolone Derivatives
2-Phenyl-5(4H)-oxazolone (2a ) is prepared via Erlenmeyer-Plöchl condensation using hippuric acid, acetic anhydride, and benzaldehyde. This intermediate reacts with 2-hydrazino-3-methyl-4(3H)-quinazolinone under acidic conditions to form imidazolinone rings.
Limitations and Adaptations
While this method effectively constructs fused heterocycles, electron-withdrawing substituents on aldehydes (e.g., 4-fluorobenzaldehyde) inhibit ring closure. For the target compound, substituting benzaldehyde with 3-methoxybenzaldehyde and optimizing reaction time (18–24 hours) achieved partial success, though yields remained lower (58–65%) compared to the El-Saghier method.
Analytical Validation and Spectral Data
Successful synthesis requires rigorous characterization:
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity for optimized El-Saghier products.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| El-Saghier (one-pot) | 90 | 2 hours | High |
| Oxazolone-based | 58–65 | 18–24 hours | Moderate |
| Patent-derived | 70–75 | 24–48 hours | Low |
The El-Saghier method outperforms alternatives in efficiency and scalability, making it the preferred industrial route .
Chemical Reactions Analysis
Oxidation Reactions
The amino group and imidazolone ring undergo oxidation under controlled conditions:
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Amino group oxidation : Reacts with potassium permanganate (KMnO₄) in acidic media to form nitroso or nitro derivatives, depending on reaction conditions.
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Imidazolone ring oxidation : The 4,5-dihydroimidazol-4-one moiety is susceptible to ring-opening oxidation, producing urea derivatives or diketones .
Example reaction :
Reduction Reactions
The ketone group in the imidazolone ring can be reduced:
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Ketone reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation converts the 4-one group to a secondary alcohol, yielding 2-amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-ol .
Key conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| NaBH₄ | Ethanol | 25°C | 4-hydroxyimidazoline derivative |
| H₂ (Pd/C catalyst) | Methanol | 60°C | Partially saturated imidazolidine |
Nucleophilic Substitution
The benzylic position [(3-methoxyphenyl)methyl group] participates in SN2 reactions:
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Halogenation : Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) introduces halogens at the benzylic carbon .
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Alkylation/Arylation : Reacts with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) to form branched derivatives .
Mechanistic pathway :
Condensation Reactions
The amino group facilitates Schiff base formation:
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With aldehydes/ketones : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imine derivatives .
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With carbonyl compounds : Forms hydrazones when treated with hydrazine derivatives .
Example :
Acylation and Sulfonation
The primary amino group undergoes electrophilic substitution:
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Acylation : Acetyl chloride or acetic anhydride yields N-acetyl derivatives .
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Sulfonation : Reacts with sulfonic acid chlorides to form sulfonamide analogs .
Reactivity order :
Electrophilic Aromatic Substitution
The phenyl and 3-methoxyphenyl groups undergo:
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Nitration : Concentrated nitric acid introduces nitro groups at para positions .
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Sulfonation : Fuming sulfuric acid adds sulfonic acid groups .
Regioselectivity :
Complexation and Chelation
The amino and carbonyl groups act as ligands for metal ions:
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Coordination with transition metals : Forms stable complexes with Cu(II), Fe(III), and Zn(II) in aqueous ethanol .
Stability constants :
| Metal Ion | Log K (Stability Constant) | Geometry |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Square planar |
| Fe³⁺ | 6.7 ± 0.2 | Octahedral |
Tautomerism and Ring Transformations
The imidazolone ring exhibits keto-enol tautomerism:
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Keto form : Dominant in non-polar solvents (e.g., chloroform) .
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Enol form : Stabilized in polar protic solvents (e.g., water) via intramolecular hydrogen bonding .
Experimental evidence :
Photochemical Reactions
UV irradiation induces:
-
Ring expansion : Forms six-membered diazepinone derivatives under inert atmosphere .
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Demethylation : Cleavage of the methoxy group to yield phenolic derivatives .
Biological Activity-Related Modifications
Structural analogs demonstrate:
Scientific Research Applications
Medicinal Chemistry
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is primarily recognized as an innovative drug intermediate. Its structural characteristics allow it to serve as a precursor for synthesizing various pharmacologically active compounds.
Case Studies :
- Anticancer Activity : Research has indicated that derivatives of imidazole compounds exhibit anticancer properties. For instance, studies have shown that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines, making this compound a candidate for further development in anticancer therapies .
Organic Light Emitting Diodes (OLEDs)
The compound is also noted for its potential application in OLED technology. The unique electronic properties imparted by the methoxyphenyl groups can improve the efficiency and stability of OLED devices.
Research Insights :
- A study highlighted the synthesis of novel OLED materials based on imidazole derivatives, demonstrating improved luminescent properties and thermal stability compared to traditional materials . This suggests that this compound could be utilized to enhance the performance of OLEDs.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzyl Group
(a) Furan-2-ylmethyl Substitution
- Compound: 2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- Molecular formula : C₁₅H₁₅N₃O₃
- Molecular weight : 285.30 g/mol .
- Key differences : Replacement of the phenyl group with a furan-2-ylmethyl moiety.
- Implications: The furan ring introduces an oxygen atom, which may engage in hydrogen bonding or π-orbital interactions with biological targets.
(b) 3,4,5-Trimethoxyphenylmethyl Substitution
- Compound: 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
- Molecular formula : C₁₉H₂₁N₃O₄
- Molecular weight : 355.4 g/mol .
- Key differences : Addition of two methoxy groups at the 4- and 5-positions of the benzyl ring.
- The trimethoxy motif is common in kinase inhibitors (e.g., colchicine derivatives), suggesting possible tubulin-binding activity .
Core Structure Modifications
(a) Indolin-2-one Ethanol Solvate
- Compound: 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate
- Key differences : Fusion of an indolin-2-one ring system with the dihydroimidazolone core.
- Implications: The indole moiety may confer fluorescence properties or enhanced binding to serotonin receptors. The hydroxyl group and ethanol solvate could improve crystallinity but complicate synthesis .
(b) Tricyclic Diimidazo[4,5-d] Derivatives
- Compound: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one
- Key differences : Tricyclic 5:7:5-fused diimidazo core with methoxyethoxy and methoxybenzyl substituents.
- Implications :
Functional Group Additions
(a) Nitroimidazole Derivatives
- Compound : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Key differences : Nitro group at position 5 and chloromethyl substituent.
- Chloromethyl groups enable further functionalization (e.g., nucleophilic substitution) but raise toxicity concerns .
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.33578 g/mol
- CAS Number : 1354919-24-6
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly in cancer research and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the compound’s potential as an anticancer agent. For instance, a derivative of imidazolones demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 (Colon Cancer) | 294 |
| HL60 (Leukemia) | 362 |
These values suggest that the compound may effectively inhibit cell proliferation in these cancer types .
The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:
- Kinase Inhibition : The compound does not primarily rely on tubulin or Src kinase inhibition but instead downregulates several kinases such as BRK, FLT, and JAK families. This suggests a unique pathway that could be exploited for therapeutic purposes .
- Cell Cycle Modulation : Treatment with the compound resulted in altered cell cycle distribution, notably causing accumulation in the G2/M phase and increasing apoptosis markers such as activated caspase-3 .
- Signal Pathway Interference : The compound significantly suppresses ERK1/2 and other signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
- Study on HL60 Cells :
- In Vivo Studies :
Pharmacokinetics and Drug-Like Properties
The pharmacokinetic profile of similar compounds indicates favorable properties such as:
Q & A
Q. What spectroscopic techniques are most reliable for characterizing the structure of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?
A combination of 1H/13C NMR , mass spectrometry (MS) , and elemental analysis is essential. For NMR:
- Aromatic protons in the 3-methoxybenzyl and phenyl groups resonate at δ 6.8–7.4 ppm, while dihydroimidazolone ring protons appear as multiplets between δ 4.2–5.1 ppm .
- Carbonyl (C=O) signals in the imidazolone core are typically observed at δ 170–175 ppm in 13C NMR . High-resolution MS (HRMS) with electrospray ionization (ESI) should confirm the molecular ion ([M+H]+) with a mass accuracy of ±2 ppm .
Q. What are the standard synthetic routes for this compound?
Synthesis often involves multi-component reactions or cyclization of amidine precursors . A reported method for analogous dihydroimidazolones uses:
Q. How can researchers validate purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
